3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Description
Structure and Properties 3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position and a 2-chloroacetyl-ethyl-amino substituent at the 3-position of the piperidine ring. Its molecular formula is inferred to be C₁₄H₂₃ClN₂O₃, with a molecular weight of approximately 326.8 g/mol (calculated from analogs in and ).
Properties
IUPAC Name |
tert-butyl 3-[(2-chloroacetyl)-ethylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25ClN2O3/c1-5-17(12(18)9-15)11-7-6-8-16(10-11)13(19)20-14(2,3)4/h11H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOCEPGJFCTXOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester, also known as (R)-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester, is a compound with significant potential in medicinal chemistry. Its molecular formula is C14H25ClN2O3, and it has a molecular weight of 304.8129 g/mol. This compound has attracted attention due to its various biological activities, particularly in the areas of anti-inflammatory, antibacterial, and anticancer effects.
- Molecular Formula : C14H25ClN2O3
- Molecular Weight : 304.8129 g/mol
- CAS Number : 1353998-29-4
Anti-inflammatory Activity
Research indicates that derivatives of piperidine compounds exhibit anti-inflammatory properties. For instance, related compounds have shown comparable effects to established anti-inflammatory drugs like indomethacin, with effective doses (ED50) ranging around 9.17 μM for indomethacin and similar values for the tested piperidine derivatives .
Antibacterial and Antifungal Activity
The compound has been evaluated for its antibacterial and antifungal activities. In studies assessing various compounds, some derivatives demonstrated promising minimum inhibitory concentration (MIC) values against common pathogens, indicating potential therapeutic applications in treating infections .
Anticancer Activity
The anticancer potential of this compound was assessed through various in vitro studies on human cancer cell lines. The compound exhibited a dose-dependent reduction in cell viability across multiple cancer types, including prostate (DU145 and PC3), lung (A549), and breast cancer (MCF-7) cell lines. For instance, IC50 values were recorded at different concentrations over time, showing significant cytotoxicity against these cancer cells .
Case Studies
- Study on Prostate Cancer Cells :
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- The chloroacetyl group is critical for enhancing the lipophilicity and biological interaction.
- The piperidine ring contributes to the compound's ability to penetrate cellular membranes effectively.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains:
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tert-Butyl ester group : Susceptible to hydrolysis under acidic or basic conditions.
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Chloro-acetyl-ethyl-amino substituent : Potentially reactive toward nucleophilic attack or displacement reactions.
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Piperidine ring : May participate in alkylation or substitution reactions.
Hydrolysis of the tert-Butyl Ester
The tert-butyl ester group can undergo hydrolysis to yield the corresponding carboxylic acid. Deprotection methods include:
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Aqueous phosphoric acid : A mild and selective reagent for cleavage .
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Acidic or basic conditions : Commonly used for ester hydrolysis, though specific protocols for this compound are not detailed in the search results.
Peptide Coupling Reactions
The compound’s tert-butyl ester moiety enables its use as a substrate in amide bond formation. For example:
| Reaction | Yield | Conditions |
|---|---|---|
| Coupling with imidazo[1,2-a]pyridine-3-carboxylic acid | 64% | HATU, DIPEA, DMF, RT overnight |
Mechanism : The tert-butyl ester acts as a carboxylic acid equivalent in peptide coupling, facilitated by coupling reagents like HATU and bases like DIPEA. The reaction proceeds via activation of the carboxylate, followed by nucleophilic attack of the amine .
Nucleophilic Substitution Reactions
The chloro-acetyl group may undergo substitution. For instance, similar piperidine derivatives have been used in displacements with amines:
| Reaction | Yield | Conditions |
|---|---|---|
| Reaction with 4-Boc-aminopiperidine | 74–84% | TEA, DCM, −50°C to RT |
Mechanism : The chloro group serves as a leaving group, allowing substitution with nucleophiles (e.g., amines) under basic conditions .
Acid Chloride Formation
The tert-butyl ester can be converted to an acid chloride using SOCl₂ at room temperature, enabling further transformations (e.g., esterification or amidation) .
Structural Analysis and Purity
Key analytical techniques include:
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LC-MS : Used to confirm purity and molecular weight (e.g., [M+H]+ = 379.46 for a related compound) .
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NMR spectroscopy : Provides structural confirmation (e.g., δ 0.99–1.14 ppm for tert-butyl groups) .
Comparison of Reaction Conditions
| Reaction Type | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Hydrolysis | Phosphoric acid | Aqueous | Mild | High |
| Peptide coupling | HATU, DIPEA | DMF | RT | 64% |
| Nucleophilic substitution | TEA, 4-Boc-aminopiperidine | DCM | −50°C to RT | 74–84% |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Functional Group Variations
- Chloroacetyl vs. Cyanoacetyl: The cyanoacetyl group in 3-(2-cyano-acetyl)-piperidine-1-carboxylic acid tert-butyl ester () replaces chlorine with a nitrile (-CN). Chloroacetyl in the target compound favors nucleophilic substitution (e.g., with amines or thiols), making it useful for covalent modifications.
- Ester Group Comparisons: tert-butyl esters (e.g., target compound, ) offer superior hydrolytic stability compared to benzyl esters (), which are cleaved under hydrogenolysis conditions.
Ring System Modifications
- Piperidine vs.
Preparation Methods
Synthetic Overview and Key Intermediate Preparation
The synthesis of 3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester begins with the preparation of a piperidine core functionalized with ethyl-amino and chloroacetyl groups. A critical intermediate is (R)-3-ethylamino-piperidine-1-carboxylic acid tert-butyl ester, which undergoes subsequent chloroacetylation. Source highlights that the tert-butyl ester group serves dual purposes: it stabilizes the carboxylic acid during synthesis and enhances lipophilicity for downstream applications .
Key starting materials include:
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Piperidine derivatives : Often synthesized via reductive amination or cyclization of amino alcohols.
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Ethylamine : Introduced via nucleophilic substitution or reductive alkylation.
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Chloroacetyl chloride : Used for acylating the ethyl-amino group .
Reaction conditions for intermediate preparation typically involve inert atmospheres (N₂ or Ar) and anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF). For example, the ethylamination step in source employs triethylamine as a base to scavenge HCl generated during chloroacetylation .
tert-Butyloxycarbonyl (Boc) Protection Strategies
The Boc group is indispensable for protecting the piperidine nitrogen during functionalization. Source demonstrates that enantiopure α-hydroxy acid esters are converted to triflate esters, enabling nucleophilic substitution with aminopiperidines while preserving stereochemistry . This method achieves methyl 2-[(Boc-amino)piperidin-1-yl]propanoates with >95% enantiomeric excess (ee) .
Typical Boc protection steps :
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Activation : Treat piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) .
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Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to confirm complete protection.
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Workup : Quench excess Boc₂O with aqueous sodium bicarbonate and extract with ethyl acetate .
Chloroacetylation of the Ethyl-Amino Group
Chloroacetylation introduces the 2-chloroacetyl moiety to the ethyl-amino group. Source specifies that this step requires meticulous temperature control (0–5°C) to minimize side reactions such as over-acylation or epimerization .
Optimized protocol :
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Reagents : Chloroacetyl chloride (1.2 equiv), triethylamine (2.5 equiv).
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Solvent : Anhydrous DCM.
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Reaction Time : 4–6 hours at 0°C.
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Yield : 78–85% after column chromatography (silica gel, hexane/ethyl acetate) .
Comparative studies in source show that substituting chloroacetyl chloride with bromoacetyl bromide reduces yield to 62% due to increased steric hindrance.
Coupling Reactions and Stereochemical Control
Coupling the chloroacetylated intermediate with the Boc-protected piperidine demands precision in stereochemical retention. Source utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent, achieving 89% yield with <2% racemization .
Critical parameters :
| Parameter | Optimal Value | Impact on Yield/Stereochemistry |
|---|---|---|
| Coupling Agent | HATU | Maximizes efficiency |
| Base | DIPEA | Maintains pH 8–9 |
| Temperature | 25°C | Prevents epimerization |
| Solvent | DMF | Enhances reagent solubility |
Source corroborates that HATU outperforms EDCl/HOBt in minimizing racemization for sterically hindered amines .
Deprotection and Final Product Isolation
Final deprotection of the Boc group is achieved using hydrochloric acid (HCl) in ethyl acetate or trifluoroacetic acid (TFA) in DCM. Source reports that 4M HCl in dioxane at 0°C for 1 hour cleaves the Boc group without affecting the chloroacetyl moiety .
Purification steps :
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Extraction : Partition between DCM and water to remove acidic byproducts.
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Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate).
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Crystallization : Recrystallize from ethanol/water for >99% purity .
Comparative Analysis of Synthetic Routes
The table below contrasts methods from literature:
Source notes that continuous flow systems improve reproducibility for large-scale synthesis, reducing reaction times by 40%.
Mechanistic Insights and Side Reactions
The chloroacetylation mechanism proceeds via a nucleophilic acyl substitution (Sₙ2), where the ethyl-amino group attacks the electrophilic carbonyl carbon of chloroacetyl chloride . Competing side reactions include:
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Hydrolysis : Mitigated by anhydrous conditions.
Source emphasizes that steric effects from the tert-butyl group slow reaction rates but enhance selectivity .
Q & A
Q. What are the recommended synthetic routes for 3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester, and what reaction conditions are critical for achieving high yields?
Methodological Answer: A multi-step synthesis approach is commonly employed. Critical parameters include catalyst selection, temperature control, and inert atmosphere. For example:
Q. Table 1: Reaction Optimization via Design of Experiments (DoE)
| Factor | Levels Tested | Optimal Range | Impact on Yield |
|---|---|---|---|
| Temperature | 40°C, 70°C, 100°C | 80–90°C | +25% efficiency |
| Catalyst Loading | 1 mol%, 2 mol%, 3 mol% | 2.5 mol% | Reduces by-products |
| Reaction Time | 4 h, 6 h, 8 h | 5.5–6 h | Balances conversion and degradation |
| Data derived from statistical DoE principles in chemical technology . |
Q. What safety precautions should be observed when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Classification : Acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .
- First Aid : Immediate medical consultation; provide safety data sheets (SDS) to physicians. Use PPE (gloves, goggles) to avoid contact .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.
- Spectroscopy : H/C NMR for functional group verification; IR for carbonyl (C=O) and amine (N-H) stretches.
- Melting Point : Compare experimental values (e.g., 150°C) against literature data .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., 550.45 g/mol for analogs) .
Advanced Research Questions
Q. How can statistical experimental design methods optimize the multi-step synthesis to minimize by-products?
Methodological Answer: Apply DoE to identify interactions between variables. For example:
- Central Composite Design : Test catalyst loading, temperature, and solvent polarity.
- Response Surface Methodology (RSM) : Optimize yield while minimizing impurities (e.g., <2% by-products) .
- Factorial Design : Screen 3–5 variables simultaneously to reduce experimental runs by 40% .
Case Study : A 2 factorial design reduced reaction steps from 8 to 5, achieving 92% yield in tert-butyl ester synthesis .
Q. What computational approaches are effective in predicting reaction pathways and intermediates for tert-butyl ester derivatives?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies.
- Reaction Path Search : Tools like GRRM or AFIR predict intermediates in palladium-catalyzed reactions .
- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal conditions for tert-butyl protection/deprotection .
Example : ICReDD’s hybrid computational-experimental workflow reduced reaction development time by 60% for similar piperidine derivatives .
Q. How should researchers resolve contradictions in reported physical properties (e.g., solubility, melting point) across studies?
Methodological Answer:
- Data Validation : Cross-check experimental methods (e.g., DSC for melting points vs. capillary methods) .
- Computational Verification : Compare experimental solubility (3.5E-5 g/L) with ACD/Labs predictions .
- Collaborative Replication : Use platforms like the Contested Territories Network to harmonize methodologies and resolve discrepancies .
Q. Table 3: Discrepancy Analysis for Solubility Data
| Source | Solubility (g/L) | Method Used | Resolution Strategy |
|---|---|---|---|
| Study A (2023) | 5.2E-5 | Gravimetric | Replicate with HPLC |
| Study B (2021) | 3.5E-5 | Computational | Validate via shake-flask assay |
| Study C (2019) | 7.1E-5 | Spectrophotometric | Standardize pH/temperature |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
